

What is Theobromine-d3 and its chemical properties?

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Compound of Interest		
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Theobromine-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine-d3 is the deuterated form of theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao bean. As a stable isotope-labeled internal standard, **Theobromine-d3** is an indispensable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of theobromine and for the accurate quantification of this analyte in complex matrices such as food products and biological fluids. Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances the accuracy and precision of analytical results.[1] This guide provides an in-depth overview of the chemical properties of **Theobromine-d3**, alongside its unlabeled counterpart, and details the experimental protocols for its use in analytical applications and a plausible synthetic route.

Chemical and Physical Properties

The incorporation of three deuterium atoms into the theobromine structure results in a molecule with a slightly higher molecular weight but with chemical reactivity that is nearly identical to the natural compound. This similarity is crucial for its function as an internal standard.



Quantitative Data Summary

The chemical and physical properties of **Theobromine-d3** and Theobromine are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of Theobromine-d3 and Theobromine

Property	Theobromine-d3	Theobromine
Synonyms	Theobromine-d3 (7-methyl-d3), 3,7-Dimethylxanthine-d3[2][3]	3,7-Dimethylxanthine, Xantheose[4]
CAS Number	65566-69-0[3][5]	83-67-0[4]
Molecular Formula	C7D3H5N4O2[3]	C7H8N4O2[4]
Molecular Weight	183.183 g/mol [3]	180.16 g/mol [4]
Isotopic Purity	≥99 atom % D[5]	Not Applicable
Chemical Purity	≥98%[6]	≥99% (typical for commercial standards)

Table 2: Physical Properties of Theobromine-d3 and Theobromine

Property	Theobromine-d3	Theobromine
Appearance	White to off-white solid	White crystalline powder[4][7]
Melting Point	Not explicitly stated, but expected to be very similar to Theobromine	351-357 °C[4][7][8]
Boiling Point	Sublimes	Sublimes at 290-295 °C[7]
Solubility in Water	Not explicitly stated, but expected to be very similar to Theobromine	330 mg/L at 25 °C[8][9]
Storage	Room temperature (solid); -80°C for 6 months, -20°C for 1 month (in solution)[2]	Room temperature



Experimental Protocols Synthesis of Theobromine-d3

While specific, detailed protocols for the synthesis of **Theobromine-d3** are not readily available in the public domain, a plausible synthetic route can be derived from established methods for the N-methylation of xanthine derivatives. The synthesis would involve the methylation of 3-methylxanthine using a deuterated methylating agent.

Objective: To synthesize **Theobromine-d3** by N-methylation of 3-methylxanthine using a deuterated methyl source.

Materials:

- 3-methylxanthine
- Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
- Sodium methoxide (NaOMe) or another suitable base (e.g., sodium carbonate)[10]
- Anhydrous methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- Thin Layer Chromatography (TLC) plates (silica gel)
- Developing solvent (e.g., dichloromethane/methanol 95:5)
- UV lamp (254 nm)

Procedure:

 Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylxanthine in anhydrous methanol.



- Deprotonation: Add sodium methoxide to the suspension and stir until the 3-methylxanthine is completely dissolved, forming the sodium salt. The solution may turn yellow.
- Methylation: Under an inert atmosphere (e.g., nitrogen or argon), add deuterated methyl iodide or deuterated dimethyl sulfate dropwise to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture
 alongside standards of 3-methylxanthine and theobromine on a TLC plate. Develop the plate
 in a suitable solvent system and visualize the spots under a UV lamp. The reaction is
 complete when the 3-methylxanthine spot has disappeared and a new spot corresponding to
 the Rf of Theobromine-d3 is observed.
- Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residue in deionized water and extract the product with dichloromethane.
- Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
- Purification: Remove the solvent from the filtrate by rotary evaporation to yield the crude
 Theobromine-d3. Further purification can be achieved by recrystallization or column
 chromatography.
- Characterization: Confirm the identity and purity of the synthesized **Theobromine-d3** using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to verify the incorporation of deuterium and the overall structure.

Quantification of Theobromine in Biological Samples using HPLC-MS/MS with Theobromine-d3 Internal Standard

This protocol provides a general framework for the quantification of theobromine in biological matrices like plasma or urine.



Objective: To accurately quantify the concentration of the obromine in a biological sample using a validated LC-MS/MS method with **Theobromine-d3** as an internal standard.[11]

Materials and Equipment:

- Biological sample (e.g., plasma, urine)
- · Theobromine analytical standard
- Theobromine-d3 internal standard solution (of known concentration)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- · Deionized water, LC-MS grade
- Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)
- Centrifuge
- HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C18 HPLC column

Procedure:

- Sample Preparation:
 - Thaw the biological samples to room temperature.
 - \circ To a 100 μ L aliquot of the sample, add a known amount of **Theobromine-d3** internal standard solution.
 - \circ Precipitate proteins by adding a protein precipitation agent (e.g., 300 μ L of cold acetonitrile).
 - Vortex the mixture for 1 minute.

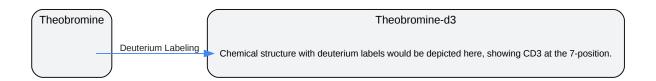


- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate theobromine from matrix components (e.g., start with 95% A, ramp to 95% B, and then re-equilibrate).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Theobromine: Monitor the transition from the precursor ion (m/z 181.1) to a specific product ion.
 - **Theobromine-d3**: Monitor the transition from the precursor ion (m/z 184.1) to a specific product ion.
 - Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.



- Data Analysis:
 - Integrate the peak areas for both theobromine and **Theobromine-d3**.
 - o Calculate the ratio of the peak area of theobromine to the peak area of Theobromine-d3.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of theobromine standards.
 - Determine the concentration of theobromine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations Chemical Structures

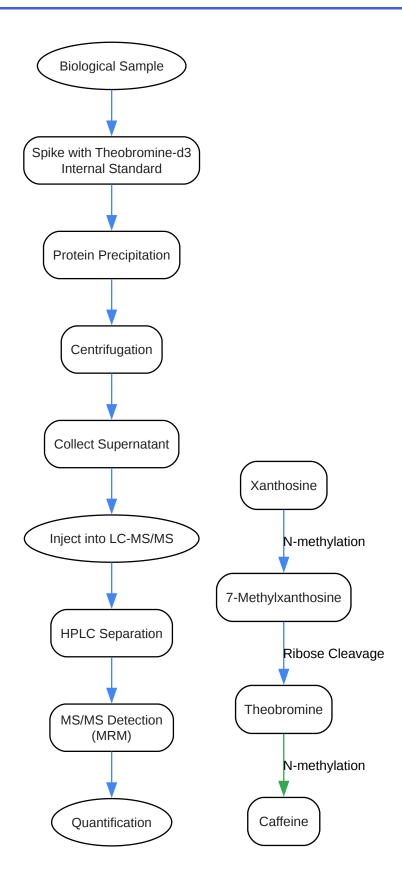


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Caption: Relationship between Theobromine and Theobromine-d3.

Analytical Workflow





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